7-fluoro-2-methyl-4-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)quinoline
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Overview
Description
7-fluoro-2-methyl-4-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)quinoline is a useful research compound. Its molecular formula is C21H23FN4O and its molecular weight is 366.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 366.18558953 g/mol and the complexity rating of the compound is 510. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Molecular Structure and Synthesis
Studies have synthesized and analyzed the molecular structures of new derivatives from the fluoroquinoline family, including compounds with comparable structural features to known fluoroquinolines. These compounds have been tested for antibacterial activity, showing lower activities compared to ciprofloxacin but providing valuable insights into the characteristic structural features of fluoroquinolines (Tomišić et al., 2002).
Antimycobacterial and Antibacterial Activities
Research has been conducted on various 2-(sub)-3-fluoro/nitro-5,12-dihydro-5-oxobenzothiazolo[3,2-a]quinoline-6-carboxylic acid derivatives for their in-vitro and in-vivo antimycobacterial activities against Mycobacterium tuberculosis, demonstrating potent activities and highlighting the therapeutic potential of these compounds (Dinakaran et al., 2008). Additionally, new series of tetracyclic pyridone carboxylic acids have shown significant antibacterial activity and inhibitory activity on DNA gyrase, underlining the potential of quinoline derivatives in developing new antibacterial agents (Jinbo et al., 1993).
Antitumor Activities
The synthesis and evaluation of new 7-fluoro-4-(1-piperazinyl) quinolines have demonstrated promising in vitro anti-tumor activities against various human carcinoma cell lines. These findings suggest the potential of these compounds as agents for cancer therapy, emphasizing the importance of substituents on piperazinyl in influencing anti-tumor activities (Liu et al., 2019).
ATM Kinase Inhibition
A novel series of 3-quinoline carboxamides has been optimized as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase, showing potent and highly selective ATM inhibition with properties suitable for oral administration. These compounds have shown efficacy in combination with the DSB-inducing agent irinotecan in a disease-relevant model, highlighting their potential in probing ATM inhibition in vivo (Degorce et al., 2016).
Future Directions
Properties
IUPAC Name |
(7-fluoro-2-methylquinolin-4-yl)-[4-(2-pyrazol-1-ylethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN4O/c1-15-13-19(18-4-3-17(22)14-20(18)24-15)21(27)25-10-5-16(6-11-25)7-12-26-9-2-8-23-26/h2-4,8-9,13-14,16H,5-7,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKCDFADYUHOIJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC(=CC2=N1)F)C(=O)N3CCC(CC3)CCN4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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